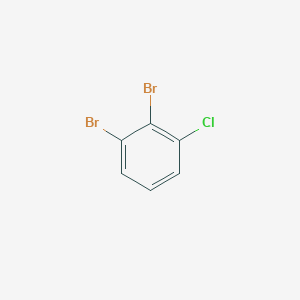

1,2-Dibromo-3-chlorobenzene

描述

Overview of Halogenated Aromatic Hydrocarbons in Academic Research

Halogenated aromatic hydrocarbons are foundational materials in organic chemistry. Their study has led to the development of numerous synthetic methodologies, including cross-coupling reactions catalyzed by transition metals, which are pivotal in constructing complex organic molecules. chemscene.com In material science, these compounds are investigated for creating new polymers and electronic materials. chemscene.comsmolecule.com Furthermore, their biological activities are a subject of interest in medicinal chemistry, with research exploring their potential as lead compounds for drug discovery. The environmental fate and behavior of polyhalogenated compounds are also critical areas of study due to their persistence and potential toxicity.

Unique Structural and Chemical Characteristics of 1,2-Dibromo-3-chlorobenzene for Scholarly Investigation

This compound, with the chemical formula C₆H₃Br₂Cl, is a polyhalogenated benzene (B151609) with a distinct substitution pattern that imparts unique characteristics. nih.gov The presence of two adjacent bulky bromine atoms alongside a chlorine atom creates steric hindrance and influences the electronic properties of the benzene ring. This specific arrangement of halogens makes it a valuable substrate for studying regioselective reactions, where the differential reactivity of the C-Br and C-Cl bonds can be exploited. For instance, in metal-halogen exchange reactions, the position of metalation can be selectively controlled, offering a pathway to specifically functionalized derivatives. thieme-connect.com The interplay of inductive and resonance effects of the three halogen substituents also provides a rich platform for investigating reaction mechanisms and the fundamental principles of aromatic substitution.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl nih.gov |

| Molecular Weight | 270.35 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 104514-49-0 nih.gov |

Current Research Gaps and Future Directions in this compound Studies

While the fundamental properties of this compound are established, there remain significant opportunities for further research. A comprehensive exploration of its reactivity in modern catalytic systems, particularly in the context of C-H activation and functionalization, is an area ripe for investigation. The development of more efficient and sustainable synthetic routes to this compound and its derivatives is also a continuing goal.

A significant research gap exists in the detailed toxicological and environmental impact assessment of this compound. nih.gov Understanding its persistence, bioaccumulation potential, and ultimate fate in the environment is crucial for responsible application. Future research should focus on elucidating its metabolic pathways and potential for biodegradation. nih.gov Furthermore, exploring its application in the synthesis of novel functional materials, such as flame retardants or organic electronics, could unveil new and valuable uses for this unique polyhalogenated benzene. nih.govcpsc.gov

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMRCAWYRXJKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909025 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104514-49-0 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dibromo 3 Chlorobenzene and Its Derivatives

Regioselective Halogenation and Functionalization Strategies

The controlled introduction of multiple halogen atoms onto a benzene (B151609) ring presents a significant synthetic challenge due to the complex interplay of directing effects and steric hindrance. Achieving a specific substitution pattern, as seen in 1,2-Dibromo-3-chlorobenzene, requires carefully designed regioselective halogenation and functionalization strategies.

Direct Halogenation Approaches to Substituted Benzenes

Direct halogenation of substituted benzenes is a fundamental approach for introducing halogen atoms onto an aromatic ring. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the ring. For instance, the halogenation of chlorobenzene (B131634), an ortho-, para-directing deactivator, typically yields a mixture of ortho- and para-isomers. askfilo.com Achieving the 1,2-dibromo-3-chloro substitution pattern through direct halogenation of a monosubstituted benzene is challenging due to the directing effects of the substituents.

A potential pathway to this compound could involve the bromination of 3-chlorophenol. The hydroxyl group is a strong activating and ortho-, para-directing group, which would favor the introduction of bromine atoms at positions 2, 4, and 6. Subsequent removal of the hydroxyl group would be necessary. The kinetics of bromination of various substituted phenols, including 3-chlorophenol, have been studied, indicating that the reaction with hypobromous acid is rapid. researchgate.net Another approach could be the direct bromination of 2-chlorophenol, which has been documented to produce 3-bromo-2-chlorophenol (B1276391). vulcanchem.com Further bromination would then be required to yield the desired product.

The Sandmeyer reaction provides an alternative route, starting from a suitably substituted aniline (B41778). wikipedia.orgnih.gov For example, diazotization of an appropriate aminodichlorobromobenzene followed by treatment with a copper(I) bromide could potentially yield this compound. orgsyn.orgthieme-connect.de The success of this approach hinges on the availability of the aniline precursor with the correct substitution pattern.

| Starting Material | Reagents | Key Transformation | Potential Challenges |

|---|---|---|---|

| 3-Chlorophenol | Br2, Catalyst | Electrophilic Aromatic Bromination | Controlling regioselectivity, removal of hydroxyl group |

| 2-Chlorophenol | Br2, Catalyst | Electrophilic Aromatic Bromination | Stepwise bromination control |

| Substituted Aniline | NaNO2, HBr, CuBr | Sandmeyer Reaction | Availability of aniline precursor |

Directed Ortho-Metalation and Related Techniques for Haloarene Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a wide range of substituents with high regiocontrol.

For the synthesis of haloarenes, DoM offers a precise method for introducing halogen atoms at specific positions. nih.govscilit.com The choice of the directing group is crucial and can include amides, ethers, and sulfonamides. For instance, starting with a chlorobenzene derivative bearing a DMG, ortho-lithiation followed by quenching with a bromine source (e.g., 1,2-dibromoethane) could introduce a bromine atom specifically at the ortho position. quizlet.comyoutube.com Sequential DoM reactions with different electrophiles could, in principle, be used to build up the 1,2-dibromo-3-chloro substitution pattern.

The efficiency of ortho-lithiation is influenced by several factors, including the solvent, the organolithium reagent, temperature, and any complexing agents used. lookchem.com While fluorine is a powerful ortho-directing group in lithiation reactions, the directing ability of chlorine and bromine is also significant. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions in this compound Synthesis

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions offer a versatile approach to constructing complex aromatic systems from simpler halogenated precursors.

Suzuki-Miyaura Coupling and Analogous Reactions in Bromobenzene (B47551) Systems

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. nih.govlibretexts.org In the context of synthesizing derivatives of this compound, this reaction could be employed to couple aryl or alkyl groups at one or both of the bromine positions.

The selective coupling at one of the bromine atoms in a dibromobenzene system can be challenging. Studies on symmetric dihalobenzenes have shown that m- and p-dibromobenzenes tend to undergo single Suzuki-Miyaura couplings with high selectivity, whereas diiodobenzenes favor double coupling. nih.gov The reactivity differences between the C-Br and C-Cl bonds in this compound could potentially be exploited to achieve selective coupling. Generally, the order of reactivity for oxidative addition to the palladium catalyst is C-I > C-Br > C-Cl, which would favor reaction at the bromine positions. libretexts.org

Furthermore, one-pot double Suzuki-Miyaura couplings have been developed to rapidly generate unsymmetrical tri(hetero)aryl derivatives from symmetrical dibromoaryl substrates. acs.org This methodology could be adapted to introduce two different substituents onto the dibrominated scaffold.

| Halogen Bond | Relative Reactivity | Potential for Selective Coupling |

|---|---|---|

| C-I | High | Less selective for single coupling |

| C-Br | Medium | Good selectivity for single coupling |

| C-Cl | Low | Can remain unreacted under mild conditions |

Mechanistic Studies of Catalytic Pathways in C-C Bond Formation

The catalytic cycle of transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active catalyst, typically a Pd(0) species, inserts into the carbon-halogen bond of the haloarene. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. libretexts.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Mechanistic studies have provided a deeper understanding of these elementary steps, enabling the development of more efficient and selective catalytic systems. nih.govu-tokyo.ac.jp For polyhalogenated substrates, the site selectivity of the cross-coupling is often determined by the relative rates of oxidative addition at the different carbon-halogen bonds. thieme-connect.comthieme-connect.com The electronic and steric environment around each halogen atom plays a crucial role in influencing this selectivity. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry aim to address these issues by promoting the use of safer solvents, reducing energy consumption, and improving atom economy. rsc.orgcdnsciencepub.com

In the context of halogenation, greener approaches are being developed to replace traditional methods. For example, the use of hydrogen peroxide as a benign oxidant in combination with hydrobromic acid or ammonium (B1175870) halides offers a more environmentally friendly alternative to using elemental bromine. scholaris.caresearchgate.net These reactions can often be carried out in greener solvents like water or ethanol, or even under solvent-free conditions. scholaris.caresearchgate.net

The development of catalytic systems for halogenation also aligns with green chemistry principles. For instance, indole-catalyzed bromination provides a metal-free approach for the position-selective halogenation of aromatics. rsc.org Similarly, metal-organic frameworks (MOFs) are being explored as recyclable catalysts for the green halogenation of aromatic compounds. scilit.com These advancements are crucial for the sustainable production of valuable halogenated intermediates like this compound.

Solvent-Free and Aqueous Media Syntheses for Reduced Environmental Impact

Traditional methods for the synthesis of aryl halides, such as the Sandmeyer reaction, often rely on organic solvents and produce significant waste streams. wikipedia.orgnih.govscribd.com Contemporary research focuses on replacing these hazardous solvents with environmentally benign alternatives like water or eliminating them entirely.

Another green approach involves the use of ammonium halides and hydrogen peroxide in acetic acid, which serves as a more environmentally friendly solvent than many traditional chlorinated hydrocarbons. cdnsciencepub.com This method has proven effective for the halogenation of various heterocyclic compounds and phenols. cdnsciencepub.com

Solvent-Free Syntheses: Solvent-free, or neat, reactions represent a significant step toward reducing chemical waste and simplifying product purification. cem.com These reactions are often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields. cem.com In the context of producing this compound, a solvent-free approach could be conceptualized for the bromination of 1-bromo-2-chlorobenzene (B145985) or 1-bromo-3-chlorobenzene. The reactants, adsorbed onto a solid support like basic alumina, could be irradiated with microwaves to drive the reaction to completion, potentially in minutes rather than hours. cem.com This technique drastically reduces the use of volatile organic compounds (VOCs) and the energy required for heating and solvent removal.

Table 1: Comparison of Solvent Systems in Aryl Halide Synthesis

| Parameter | Traditional Solvent-Based Method (e.g., Sandmeyer) | Aqueous Media Method | Solvent-Free (Microwave-Assisted) Method |

| Primary Solvent | Chloroform, Bromoform, Acetonitrile wikipedia.orgthieme-connect.de | Water, Acetic Acid beilstein-journals.orgcdnsciencepub.com | None (reactants on solid support) cem.com |

| Environmental Impact | High (VOC emissions, hazardous waste) | Low (Benign byproduct like water) beilstein-journals.org | Very Low (Minimal waste) |

| Reaction Time | Hours scribd.com | Hours cdnsciencepub.com | Minutes cem.com |

| Purification | Often requires extensive extraction and distillation orgsyn.org | Simpler, may involve filtration or extraction with minimal solvent cdnsciencepub.com | Simplified, often involves washing the solid support |

Atom Economy and Waste Reduction Strategies in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Waste reduction strategies are intrinsically linked, aiming to minimize or eliminate the generation of hazardous substances.

Waste Reduction Strategies: Waste reduction in the synthesis of this compound can be achieved through several approaches:

Catalytic Methods: The classic Sandmeyer reaction, a likely route from a precursor like 2,6-dibromoaniline, often uses stoichiometric amounts of copper(I) salts, leading to significant copper-containing waste. scribd.com Modern protocols employ catalytic amounts of a copper salt mixture (CuBr/CuBr₂), often in the presence of a phase-transfer catalyst, which minimizes metal waste and allows for milder reaction conditions. thieme-connect.de

Elimination of Hazardous Reagents: The diazotization step preceding the Sandmeyer reaction requires sodium nitrite (B80452) and a strong acid, forming nitrous acid. scribd.com Careful control is needed to avoid the release of toxic nitrogen oxides. While fundamental to the reaction, process optimization aims to minimize excess reagents.

Regulatory Compliance: The generation of halogenated byproducts and other chemical wastes is subject to strict environmental regulations. fao.orgiwma.in Methodologies that reduce or eliminate waste, such as the aqueous and solvent-free methods discussed, help manufacturers comply with regulations like the Resource Conservation and Recovery Act (RCRA), which classifies many chemical production byproducts as hazardous waste. cdc.gov

Table 2: Atom Economy Comparison for Aromatic Bromination

| Reaction Type | General Equation (Ar-H to Ar-Br) | Key Byproducts | Atom Economy Principle |

| Traditional Bromination | Ar-H + Br₂ → Ar-Br + HBr | HBr (or bromide salt after neutralization) | Sub-optimal; one bromine atom is lost to the byproduct. nih.gov |

| Oxidative Bromination | 2 Ar-H + 2 HBr + H₂O₂ → 2 Ar-Br + 2 H₂O | Water beilstein-journals.org | High; Bromide (from HBr) is oxidized to the active brominating agent, incorporating it into the product. nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2 Dibromo 3 Chlorobenzene

Electrophilic Aromatic Substitution Reactions on 1,2-Dibromo-3-chlorobenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of an atom, typically hydrogen, with an electrophile. dalalinstitute.com The reaction generally proceeds via a two-step mechanism: the initial slow, rate-determining attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

Regioselectivity and Electronic Effects of Halogen Substituents

In this compound, the three halogen substituents collectively deactivate the ring, making it significantly less reactive than benzene (B151609) towards electrophiles. quora.com The available positions for substitution are C4, C5, and C6. The directing effects on these positions are as follows:

The C1-Bromo group directs incoming electrophiles to its ortho position (C6) and its para position (C4).

The C2-Bromo group directs to its ortho positions (C1 and C3, both blocked) and its para position (C5).

The C3-Chloro group directs to its ortho positions (C2, blocked, and C4) and its para position (C6).

Based on this analysis, positions C4 and C6 are the most activated (or least deactivated) as they each receive stabilizing resonance effects from two halogen substituents. Position C5 is activated by only one substituent. Between C4 and C6, steric hindrance from the adjacent C1-bromo group might slightly disfavor substitution at the C6 position. Therefore, electrophilic attack is most likely to occur at the C4 position, with the C6 position being the next most probable site.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position for Substitution | Activating Substituents (by Resonance) | Predicted Reactivity |

|---|---|---|

| C4 | C1-Bromo (para), C3-Chloro (ortho) | Major Product |

| C5 | C2-Bromo (para) | Minor Product |

| C6 | C1-Bromo (ortho), C3-Chloro (para) | Major/Minor Product (steric hindrance) |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of electrophilic aromatic substitution on this compound are significantly slower than those for benzene. The presence of three deactivating halogen substituents raises the activation energy of the rate-determining step—the formation of the arenium ion. openstax.orglibretexts.org This is because the inductive electron withdrawal by the halogens destabilizes the positively charged intermediate. msu.edu

Table 2: Kinetic and Thermodynamic Profile for EAS of this compound

| Parameter | Comparison with Benzene | Rationale |

|---|---|---|

| Reaction Rate (Kinetics) | Much Slower | Strong deactivating inductive effect of three halogens increases the activation energy of the rate-determining step. msu.eduscribd.com |

| Reaction Conditions | Harsher | Higher temperatures and/or more potent catalysts are needed to overcome the higher activation energy. msu.edu |

| Thermodynamics | Exergonic | The final substituted product is thermodynamically more stable than the high-energy arenium ion intermediate due to the restoration of aromaticity. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Pathways

While less common than electrophilic substitution, aryl halides can undergo nucleophilic aromatic substitution (NAS), particularly when the ring is substituted with electron-withdrawing groups. pressbooks.pubncrdsip.com Two primary mechanisms are relevant: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway. ncrdsip.com

Mechanistic Investigations of Halogen Displacement

The SNAr (addition-elimination) mechanism involves two steps. First, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org In the second, fast step, the leaving group departs, restoring the ring's aromaticity. masterorganicchemistry.com This pathway is greatly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com While halogens are electron-withdrawing, their ability to stabilize the intermediate is moderate. The reactivity order for the leaving group in the rate-determining first step is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate through induction. ncrdsip.com

The elimination-addition (benzyne) mechanism occurs under forcing conditions, typically involving a very strong base (like NaNH₂ or KNH₂) and high temperatures. pressbooks.pubmasterorganicchemistry.com The mechanism begins with the deprotonation of a ring hydrogen ortho to one of the halogen atoms. This is followed by the elimination of the adjacent halide ion to form a highly reactive benzyne (B1209423) intermediate, which contains a formal triple bond within the benzene ring. pressbooks.pub The nucleophile then rapidly adds to the benzyne, followed by protonation to yield the final product. masterorganicchemistry.com For this compound, benzyne formation could occur via elimination of HBr or HCl. Given that the C-Br bond is weaker than the C-Cl bond, and that Br is a better leaving group in this context, the formation of a bromo-chloro-benzyne intermediate is plausible.

Unimolecular Decomposition and Degradation Mechanisms

The decomposition of this compound, particularly under thermal stress, is expected to be initiated by the cleavage of the weakest chemical bond. The carbon-halogen bond dissociation energies decrease in the order C-Cl > C-Br. Consequently, the initial step in thermal decomposition is the homolytic cleavage of a C-Br bond to generate an aryl radical and a bromine atom.

This primary radical can then participate in a variety of subsequent reactions, including abstracting hydrogen from other molecules or undergoing further fragmentation. At very high temperatures, the resulting aryl radical could potentially eliminate a second halogen or undergo rearrangement and fragmentation into smaller molecules, a process observed in the decomposition of related phenyl radicals and benzynes. researchgate.net

In environmental contexts, the degradation of halogenated aromatic compounds can occur through abiotic processes like hydrolysis or photolysis, and through biotic (microbial) degradation. The hydrolysis of aryl halides is generally a very slow process under ambient conditions. nih.goveuropa.eu Studies on similar compounds, such as 1,2,4-trichlorobenzene, suggest that degradation can proceed via hydrodechlorination (replacement of Cl with H) and oxidative pathways involving lattice oxygen or superoxide (B77818) anions when catalysts are present. researchgate.net A similar hydrodehalogenation process, removing bromine or chlorine, could be a potential degradation route for this compound.

Table 4: Bond Dissociation Energies and Implied Decomposition

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Decomposition |

|---|---|---|

| C-Br (in Bromobenzene) | ~310 | Weaker bond; most likely site for initial homolytic cleavage under thermal stress. |

| C-Cl (in Chlorobenzene) | ~369 | Stronger bond; less likely to be the initial point of cleavage compared to C-Br. |

| C-H (in Benzene) | ~473 | Much stronger bond; unlikely to break in the initial decomposition step. |

Electroreduction and Radical Anion Formation in Halogenated Aromatics

For polyhalogenated benzenes like this compound, the carbon-halogen bond strength (C-Cl > C-Br > C-I) is a critical factor. The weaker carbon-bromine bonds are more susceptible to cleavage than the stronger carbon-chlorine bond. Consequently, the electroreduction process is expected to involve the sequential removal of the bromine atoms first.

The general mechanism involves two primary steps:

Formation of the Radical Anion: The initial step is a one-electron reduction of the aryl halide (ArX) to form the radical anion (ArX•⁻).

ArX + e⁻ → [ArX]•⁻

Dissociation of the Radical Anion: The radical anion can then undergo dissociation, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).

[ArX]•⁻ → Ar• + X⁻

The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the solvent or supporting electrolyte to form the dehalogenated aromatic compound (ArH). In the case of this compound, this process would lead first to bromochlorobenzene isomers and subsequently to chlorobenzene (B131634) before any potential dechlorination occurs at more negative potentials.

Hydrolysis Kinetics and Product Characterization

Aryl halides, including this compound, are generally resistant to hydrolysis under typical environmental conditions. The carbon-halogen bond in an aryl halide is significantly stronger than in an alkyl halide due to the sp² hybridization of the carbon atom and the partial double-bond character arising from the resonance of halogen lone pairs with the benzene ring's π-system. savemyexams.com This increased bond strength makes nucleophilic substitution by water a difficult process. savemyexams.com

Under ordinary conditions, the hydrolysis of chlorobenzene or bromobenzene (B47551) is negligible. Forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles or catalysts, are required to induce hydrolysis. For instance, the hydrolysis of aryl halides can be achieved in the vapor phase at temperatures between 375 to 500°C using a rare earth metal phosphate (B84403) catalyst. google.com

Given this high resistance to hydrolysis, specific kinetic data and product characterization for the hydrolysis of this compound are not widely reported in standard literature. The reaction is not considered a significant degradation pathway under ambient conditions. Any forced hydrolysis would likely proceed through complex mechanisms, potentially involving benzyne intermediates if very strong bases are used, which could lead to a mixture of substituted phenol (B47542) products. libretexts.org

Photochemical Degradation and Dehalogenation Processes

Photochemical degradation is a significant pathway for the transformation of halogenated aromatic compounds in the environment. This process can occur through direct photolysis, where the molecule absorbs light and undergoes a reaction, or through indirect, sensitized photolysis. core.ac.uk For compounds like this compound, absorption of UV radiation can lead to the homolytic cleavage of a carbon-halogen bond, initiating a dehalogenation cascade.

The primary photochemical process is the breaking of the weakest bond, which is the C-Br bond. bibliotekanauki.pl This generates an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to yield a less halogenated compound.

Several factors can influence the rate and efficiency of photochemical degradation, as demonstrated in studies of related compounds like chlorobenzene. core.ac.uk

Table 1: Factors Influencing Photochemical Degradation of Halogenated Benzenes

| Factor | Effect on Degradation Rate | Rationale |

|---|---|---|

| Direct Photolysis | Moderate | Direct absorption of UV light leads to C-X bond cleavage. |

| UV with Ozone (O₃) | Significantly Increased | Ozone and its photoproducts generate highly reactive hydroxyl radicals (•OH) that readily attack the aromatic ring, accelerating degradation. core.ac.uk |

| UV with H₂O₂ | Increased | Hydrogen peroxide is a source of hydroxyl radicals under UV irradiation, enhancing the degradation rate. core.ac.uk |

| Presence of Sensitizers | Increased | Compounds like dissolved organic matter can absorb light and transfer the energy to the halogenated benzene, promoting its degradation. |

| Presence of Quenchers | Decreased | Species like chloride or carbonate ions can deactivate the excited state of the molecule, reducing the quantum yield of the photoreaction. researchgate.net |

This table is generated based on principles observed for related halogenated aromatic compounds.

The degradation of this compound would likely produce a series of dehalogenated intermediates, such as 2-bromo-6-chlorophenol (B1265517) or 3-bromo-2-chlorophenol (B1276391) if hydroxyl radicals are involved, or isomers of bromochlorobenzene and then chlorobenzene through sequential reductive dehalogenation.

Catalytic Reaction Pathways Involving Halogenated Benzenes

Halogenated benzenes are valuable substrates in a variety of metal-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

One key reaction is the halogen-metal exchange . Studies on this compound and related 3-substituted 1,2-dibromoarenes have shown that the exchange reaction using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) is highly regioselective. thieme-connect.comorganic-chemistry.org The exchange preferentially occurs at the bromine atom at the 2-position (ortho to the chlorine), which is sterically more hindered but electronically activated. thieme-connect.comorganic-chemistry.org This selectivity is driven by the higher thermodynamic stability of the resulting arylmagnesium intermediate. organic-chemistry.org

Table 2: Regioselectivity in the Halogen-Metal Exchange of this compound

| Reagent | Solvent | Temperature (°C) | Major Product (after quenching with CO₂) | Regioselectivity (2-position vs. 1-position) |

|---|---|---|---|---|

| i-PrMgCl | THF | -40 | 2-Bromo-6-chlorobenzoic acid | >99:1 |

Data derived from studies on 3-substituted 1,2-dibromoarenes. thieme-connect.comorganic-chemistry.org

The resulting organometallic intermediate can be used in a wide range of subsequent reactions. Furthermore, this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netacs.org These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org Due to the different reactivities of the C-Br and C-Cl bonds, these couplings can often be performed selectively. The oxidative addition of a palladium(0) catalyst occurs much more readily at the C-Br bonds than at the C-Cl bond, allowing for stepwise functionalization of the aromatic ring. This differential reactivity enables the synthesis of complex, highly substituted aromatic structures.

Advanced Spectroscopic Characterization and Structural Analysis of 1,2 Dibromo 3 Chlorobenzene

Vibrational Spectroscopy for Molecular Structure and Bonding (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure and bonding within 1,2-Dibromo-3-chlorobenzene.

The vibrational spectrum of this compound is characterized by a series of fundamental modes corresponding to specific atomic motions within the molecule. While a complete experimental vibrational analysis for this compound is not extensively documented in the provided search results, studies on related di- and tri-substituted halobenzenes provide a strong basis for the assignment of its vibrational frequencies. researchgate.netnih.gov The vibrational modes of the benzene (B151609) ring are altered by the presence of the halogen substituents. rsc.org Key vibrational modes for halogenated benzenes include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and C-X (X=Cl, Br) stretching and bending vibrations. researchgate.netnih.govrsc.org

For similar molecules like 1,2-dibromobenzene (B107964), FT-IR and FT-Raman spectra have been recorded and analyzed, often aided by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These studies allow for the assignment of observed vibrational bands to specific modes of vibration within the molecule. researchgate.netnih.gov For instance, C-C stretching vibrations in halobenzenes are typically observed in the 1400-1500 cm⁻¹ region, while C-H deformation vibrations appear between 1000-1200 cm⁻¹. rsc.org The C-Br stretching frequencies are expected at lower wavenumbers.

Table 1: Predicted Vibrational Frequencies for Halogenated Benzenes This table is illustrative and based on general frequency ranges for related compounds. Specific experimental data for this compound is needed for precise assignments.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3100 - 3000 |

| C-C Stretching (ring) | 1600 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

| C-Br Stretching | 700 - 500 |

| C-Cl Stretching | 800 - 600 |

The substitution of hydrogen atoms with halogens (bromine and chlorine) on the benzene ring significantly influences the vibrational spectra. rsc.org The mass and electronegativity of the halogen atoms, as well as their positions on the ring, dictate the changes in the vibrational frequencies and intensities. rsc.orgrsc.org

The presence of heavy bromine atoms generally leads to a lowering of the frequencies of many vibrational modes compared to benzene. nih.gov The positions of the substituents also affect the symmetry of the molecule, which in turn determines the activity of vibrational modes in IR and Raman spectroscopy. For instance, in related molecules, the geometrical structure is noted to be "fractured" by the substitution of halogen atoms in the ring. nih.gov The interaction between adjacent halogen atoms can also introduce steric strain, further modifying the vibrational landscape. The inductive (-I) and mesomeric (+M) effects of halogens alter the electron distribution in the benzene ring, which can affect the force constants of the C-C and C-H bonds and consequently their vibrational frequencies. rsc.org Studies on various halobenzenes have shown that the wave numbers and intensities of vibrational modes are sensitive to the specific halogen substituent. rsc.org

Assignment of Fundamental Modes and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. While specific data for this compound is limited in the provided results, analysis of a related compound, 1,2-dibromo-3-chloropropane, shows distinct proton environments. chemicalbook.com For this compound, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the adjacent halogen atoms. A regioselective halogen-metal exchange reaction of this compound yielded a product with proton NMR signals at δ = 7.25 (dd, J = 8.1, 1.4 Hz, 1 H) and 7.14 (t, J = 8.1 Hz, 1 H), indicating distinct chemical environments for the aromatic protons. thieme-connect.com

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms in the benzene ring. The carbons directly bonded to the halogens will experience significant downfield shifts due to the electronegativity of bromine and chlorine. The chemical shifts of the other carbon atoms will also be affected by the substitution pattern. While specific ¹³C NMR data for this compound is not available in the search results, data for related compounds like 1,2-dibromo-1-phenylethane and 1,2-dibromobenzene provide insights into the expected chemical shift ranges. oc-praktikum.dechemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles and data from related compounds. Experimental verification is required.

| Nucleus | Predicted Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 7.5 | Aromatic Protons |

| ¹³C | 120 - 140 | Aromatic Carbons |

| ¹³C | 110 - 130 | Carbons bonded to Halogens |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between the three aromatic protons, confirming their relative positions on the benzene ring. libretexts.org An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon resonances. libretexts.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away. libretexts.org

Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* transitions associated with the benzene ring.

The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the lone pair electrons of the halogens with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the π → π* transition. Studies on chlorobenzene (B131634) and other halogenated compounds have explored these electronic transitions. rsc.orgresearchgate.net The UV-Vis spectrum of chlorobenzene in solution shows absorption maxima that can be influenced by the solvent. rsc.org For polymers containing chlorobenzene units, UV-Vis absorption spectra have been measured to determine their optical properties. rsc.org While specific UV-Vis data for this compound is not detailed in the provided search results, it is expected to exhibit characteristic absorptions in the UV region, likely with multiple bands corresponding to different electronic transitions within the substituted aromatic system.

Characterization of Electronic Absorption Bands

The electronic absorption spectrum of a molecule, determined by UV-Vis spectroscopy, provides insight into its electronic transitions. For aromatic compounds like this compound, the spectrum is based on the benzene chromophore, which exhibits characteristic π → π* transitions. hnue.edu.vn The benzene spectrum typically shows three absorption bands: two primary bands around 184 nm and 202 nm, and a secondary band with fine structure at about 255 nm. hnue.edu.vn

Substituents on the benzene ring can significantly alter the absorption characteristics. Halogen atoms, such as bromine and chlorine, function as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. Halogens possess non-bonding electrons (n electrons) that can interact with the π electron system of the benzene ring through resonance. hnue.edu.vn This interaction generally leads to a bathochromic shift (or red shift), moving the absorption bands to longer wavelengths. hnue.edu.vn The presence of these n electrons also introduces the possibility of n→π* transitions. hnue.edu.vn Studies on various halogenated benzenes confirm that interactions with other molecules can lead to dramatic changes in their UV-Vis absorption spectra, indicating a modification of their electronic environment. rsc.org

Table 1: Expected Effects of Halogen Substitution on Benzene's Electronic Absorption Bands

| Effect | Description | Rationale |

| Bathochromic Shift (Red Shift) | The primary and secondary absorption bands are shifted to longer wavelengths. | The non-bonding electrons of the bromine and chlorine atoms interact with the π system of the benzene ring, lowering the energy gap for electronic transitions. hnue.edu.vn |

| Intensity Modification | The molar absorptivity (intensity) of the bands may be altered. | Substituents change the transition probability of the electronic transitions. |

| Loss of Fine Structure | The fine vibrational structure of the secondary band (B-band) may be obscured. | The substituents can interfere with the vibrational levels associated with the electronic excited state. |

This table is generated based on established principles of UV-Vis spectroscopy for substituted benzenes.

Charge Transfer Investigations in Halogenated Benzenes

Charge-transfer (CT) complexes involve an electronic interaction between an electron donor and an electron acceptor molecule. In the context of halogenated benzenes, the halogen atom itself can participate in these interactions. A halogen bond is a noncovalent interaction where an electrophilic region on a covalently bonded halogen atom (the σ-hole) is attracted to a Lewis basic (electron-rich) site. wiley-vch.dewalshmedicalmedia.com This interaction can be described as a form of charge transfer. rsc.org

The formation of CT complexes involving halobenzenes has been a subject of study for decades. Early research examined the spectra of 1:1 complexes between benzene and halogen molecules like bromine and iodine, identifying new absorption bands indicative of complex formation. aip.orgaip.org More recent investigations have explored the interactions between halogenated benzenes and other molecules. For instance, the strength of interactions between various halogenated benzenes and carbon materials like C70 has been evaluated using UV-Vis spectroscopy, where spectral changes suggest the formation of intermolecular complexes. rsc.org While the electrostatic component is significant, the charge-transfer character is a key feature of halogen bonding, though its energetic contribution can be moderate. rsc.org Computational studies suggest that even in strong halogen bonds, charge transfer is present but may not be the dominant stabilizing factor. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass that confirms its elemental composition of C₆H₃Br₂Cl. nih.gov

Table 2: Accurate Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₃Br₂Cl | PubChem nih.gov |

| Exact Mass | 269.82695 Da | Computed by PubChem nih.gov |

| Monoisotopic Mass | 267.82900 Da | Computed by PubChem nih.gov |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).

Fragmentation Pathways and Structural Information

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound, the following features are expected in its mass spectrum:

Molecular Ion (M⁺): Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgchadsprep.com A prominent cluster of peaks for the molecular ion would be observed around m/z 268, 270, 272, and 274.

Isotopic Pattern: The most definitive feature is the isotopic signature of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info The presence of two bromine atoms and one chlorine atom will create a characteristic, complex pattern for the molecular ion and any fragment containing all three halogens.

Fragmentation: The fragmentation of the molecular ion provides structural information. The weakest bonds tend to break first. Common fragmentation pathways would include the loss of halogen atoms. The loss of a bromine radical is a likely initial fragmentation step, given the C-Br bond is weaker than the C-Cl bond.

Table 3: Predicted Major Fragments for this compound in EI-MS

| Ion (Fragment) | Description | Expected m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [C₆H₃Br₂Cl]⁺ | Molecular Ion | 268 |

| [C₆H₃BrCl]⁺ | Loss of one Bromine atom | 189 |

| [C₆H₃Br₂]⁺ | Loss of one Chlorine atom | 233 |

| [C₆H₃Cl]⁺ | Loss of two Bromine atoms | 110 |

| [C₆H₃Br]⁺ | Loss of one Br and one Cl atom | 154 |

| [C₆H₃]⁺ | Phenyl fragment after loss of all halogens | 75 |

This table presents a simplified prediction. Each fragment containing Cl or Br will exhibit its own isotopic pattern.

X-ray Crystallographic Analysis of this compound Derivatives

Determination of Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound was not identified in the surveyed literature, extensive studies on its derivatives and other halogenated benzenes provide robust insights into its expected solid-state characteristics.

Analysis of related compounds reveals several key principles:

Molecular Planarity: The seven-membered rings in derivatives of 2,3-benzotropone, which contain a benzene ring fused to another ring, are observed to be nearly planar, with only slight deviations. rsc.org It is expected that the benzene ring of this compound would also be largely planar.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. In halogenated compounds, halogen-halogen interactions are significant. Studies on bromo-substituted ethynylbenzenes show the presence of Br···Br close contacts that, along with molecular shape, dictate the crystal packing. rsc.org

Halogen Bonding: In co-crystals of diiodobenzene derivatives with halide salts, single-crystal X-ray diffraction has confirmed the formation of strong and highly directional C–I···X⁻ (where X is Cl or Br) halogen bonds. nih.govacs.org These bonds exhibit near-linear geometries, a characteristic feature noted in early studies of halogen-bonded adducts. wiley-vch.de

Conformational Isomerism: The solid-state structure of some halobenzenes can be surprisingly complex. For example, crystalline 1-chloro-4-fluorobenzene (B165104) is distorted from the C₂ᵥ symmetry it possesses in the gas phase, a result of weak hydrogen-halogen interactions within the crystal. researchgate.net

Table 4: Key Structural Features from X-ray Analysis of Halogenated Benzene Derivatives

| Compound Type | Observed Structural Features | Significance |

| Diiodobenzene Co-crystals | Formation of linear and strong C–I···X⁻ halogen bonds. nih.govacs.org | Demonstrates the capacity of benzene-bound halogens to act as potent halogen bond donors. |

| Bromo-substituted Ethynylbenzenes | Crystal packing influenced by Br···Br contacts and overall molecular shape complementarity. rsc.org | Highlights the role of both specific intermolecular interactions and steric factors in the solid state. |

| Substituted Benzotropones | The benzene ring portion of the molecule remains nearly planar. rsc.org | Suggests the core aromatic ring of this compound is likely to be planar. |

| Various Halobenzenes | Zigzag-like chains formed through halogen bonds or hydrogen bonds. researchgate.net | Indicates that a variety of supramolecular synthons can be formed, leading to diverse packing arrangements. |

Intermolecular Interactions and Crystal Packing

A definitive experimental analysis of the crystal structure of this compound, including its crystallographic data such as unit cell dimensions and space group, is not available in the reviewed scientific literature. Consequently, a detailed discussion of its specific intermolecular interactions and crystal packing, supported by experimental data, cannot be provided at this time.

However, based on extensive studies of related halogenated benzene derivatives, a scientifically grounded projection of the likely intermolecular forces and packing motifs can be formulated. The solid-state architecture of this compound would be primarily governed by a combination of halogen bonding, π–π stacking interactions, and weaker van der Waals forces.

Expected Intermolecular Interactions:

Halogen Bonding: The presence of both bromine and chlorine atoms on the benzene ring makes halogen bonding a principal directional force in the crystal lattice. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophilic region on an adjacent molecule. In the case of this compound, several types of halogen bonds are anticipated:

Br···Br/Cl Interactions: Interactions between the bromine atoms of one molecule and the bromine or chlorine atoms of another are highly probable. These can be categorized as Type I, where the two C-X···X angles are equal (θ₁ ≈ θ₂), or the more common and directional Type II, where one angle is close to 180° and the other is around 90° (θ₁ ≈ 180°, θ₂ ≈ 90°). The relative strength of these interactions generally follows the order I > Br > Cl. nih.govresearchgate.net

C-X···π Interactions: The electron-rich π-system of the benzene ring can act as a halogen bond acceptor, leading to interactions between a halogen atom (Br or Cl) of one molecule and the aromatic ring of a neighbor.

π–π Stacking: Aromatic rings in the crystal lattice are likely to arrange in stacked or offset-stacked configurations to maximize attractive π–π interactions. The efficiency of this packing is influenced by the substitution pattern on the benzene ring. The asymmetrical nature of this compound may lead to a staggered or herringbone packing motif rather than a perfectly co-facial stack. researchgate.net

The interplay and geometric arrangement of these forces dictate the final crystal packing. The substitution pattern of dihalobenzene isomers is known to significantly influence their packing efficiency and physical properties, such as melting point. Symmetrical isomers, like p-dihalobenzenes, often pack more efficiently, leading to stronger intermolecular forces and higher melting points compared to their ortho- or meta-counterparts. researchgate.nettestbook.com Given the asymmetry of this compound, its crystal packing would be a complex result of optimizing these competing interactions.

To provide definitive data, an experimental single-crystal X-ray diffraction study would be required. Such an analysis would yield precise data on bond lengths, angles, and the specific intermolecular contacts that define the supramolecular architecture of this compound.

Computational Chemistry and Quantum Mechanical Investigations of 1,2 Dibromo 3 Chlorobenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT is a computational method used to investigate the electronic structure of many-body systems. ambeed.com It is frequently used to predict the molecular geometry and electronic properties of compounds.

Optimization of Molecular Conformations and Bond Parameters

Electron Density Distribution and Electrostatic Potential Mapping

Once the geometry is optimized, DFT can be used to calculate the electron density distribution around the molecule. This information is crucial for creating an electrostatic potential (ESP) map. The ESP map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating areas that are electron-rich (typically colored red) and electron-poor (typically colored blue). Such a map for 1,2-dibromo-3-chlorobenzene would illustrate how the electronegative bromine and chlorine atoms withdraw electron density from the benzene (B151609) ring, but specific maps have not been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

FMO theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Energy Gaps and Molecular Hardness/Softness

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter that relates to the molecule's stability and hardness. A large gap suggests high stability and low reactivity (high hardness), while a small gap indicates lower stability and higher reactivity (high softness). ambeed.com Specific calculated values for the HOMO and LUMO energies and the resulting energy gap for this compound are not available in the reviewed literature.

Prediction of Electrophilic and Nucleophilic Attack Sites

The locations of the HOMO and LUMO are used to predict where a molecule will react. The HOMO region is susceptible to electrophilic attack (attack by an electron-seeking species), while the LUMO region is the site for nucleophilic attack (attack by an electron-rich species). scribd.com An FMO analysis of this compound would pinpoint these reactive sites on the molecule, but such a specific analysis has not been found in published studies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into Lewis-like structures (bonds and lone pairs). It examines electron delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as second-order perturbation energy (E(2)), indicates the degree of hyperconjugation and intramolecular charge transfer, which contribute to molecular stability. A specific NBO analysis for this compound, which would quantify these interactions, is not present in the available scientific literature.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in molecules is a significant area of computational chemistry, driven by the potential for developing advanced materials for optical and photonic technologies. tandfonline.com Materials with significant NLO responses are crucial for applications like frequency shifting, optical switching, and modulation. researchgate.net The NLO response originates from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to a nonlinear polarization. At the molecular level, this is described by the hyperpolarizabilities. While the linear response is characterized by the polarizability (α), the first nonlinear response is determined by the first-hyperpolarizability (β), and the second nonlinear response by the second-hyperpolarizability (γ). tandfonline.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties for new molecules.

Calculation of First-Hyperpolarizability

The first-hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. High β values are desirable for NLO applications. Computational chemists employ quantum mechanical methods to calculate this property. A common approach involves using DFT with specific functionals, such as B3LYP, and a suitable basis set, like 6-311+G(d,p). researchgate.net The calculation provides the components of the β tensor, from which the total (or static) first-hyperpolarizability (β₀ or β_tot_) can be determined.

The calculated values are often compared to a standard reference material, such as urea (B33335), to gauge their potential. researchgate.net For a molecule to be considered a promising NLO candidate, its first-hyperpolarizability value should typically be significantly larger than that of urea (β ≈ 0.372 x 10⁻³⁰ esu). researchgate.netresearchgate.net Theoretical calculations for a series of chalcone (B49325) derivatives, for instance, have shown that many of these compounds possess first-hyperpolarizability values greater than urea, indicating their NLO potential. researchgate.net These high values are often attributed to factors like molecular alignment, dipole moments, and non-covalent interactions. researchgate.netresearchgate.net

While specific DFT calculations for this compound are not readily found in the literature, the methodology applied to similar aromatic compounds provides a clear framework for how its NLO properties would be assessed. The table below presents computed NLO data for an illustrative compound, (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh), calculated using the B3LYP/6-311G(d,p) method. tandfonline.com

| Parameter | Calculated Value for NCTh tandfonline.com | Units |

|---|---|---|

| Dipole Moment (µ) | 7.73 | Debye |

| Mean Polarizability (α) | 48.27 x 10⁻²⁴ | esu |

| First-Hyperpolarizability (β) | 40.38 x 10⁻³⁰ | esu |

| Second-Hyperpolarizability (γ) | 133.25 x 10⁻³⁶ | esu |

Structure-Property Relationships for NLO Response

The magnitude of the NLO response, particularly the first-hyperpolarizability (β), is intrinsically linked to the molecular structure. A fundamental design principle for NLO-active molecules involves creating systems with significant charge transfer characteristics. researchgate.net This is often achieved by connecting electron-donating groups (donors) and electron-withdrawing groups (acceptors) through a π-conjugated bridge. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into solvent effects and conformational dynamics. osti.govnih.gov By simulating the motions of atoms and molecules over time, MD can reveal how a solvent environment influences a solute's structure, stability, and reactivity. osti.govpitt.edu

For a solute like this compound, MD simulations can model its behavior in various solvents. The simulations track the interactions between the solute and surrounding solvent molecules, elucidating the structure of the solvation shell. researchgate.net This is particularly important for understanding reaction kinetics, as the local solvent environment around a reactant can differ significantly from the bulk solvent and can stabilize or destabilize transition states. osti.govresearchgate.net

Classical MD simulations can be used to compute several key observables to quantify solvent effects: osti.gov

Local Solvent Composition : Determining the enrichment or depletion of a particular solvent component in the immediate vicinity of the solute in mixed-solvent systems.

Hydrogen Bonding : Analyzing the lifetime and geometry of hydrogen bonds between the solute and protic solvent molecules.

Solvent Accessible Surface Area (SASA) : Calculating the area of the solute that is accessible to solvent molecules, which can be correlated with solvation free energies. osti.gov

While specific MD studies focusing solely on the conformational dynamics of this compound are not prominent, the molecule's semi-rigid structure means its dynamics would be dominated by rotational and translational motion within the solvent, rather than large conformational changes. The primary value of MD simulations for this compound would be in predicting its solvation thermodynamics and its influence on reaction pathways in solution. pitt.eduresearchgate.net

Theoretical Studies on Reaction Pathways and Kinetics (e.g., Quantum Tunneling)

Theoretical and computational chemistry provides indispensable tools for elucidating the mechanisms, pathways, and kinetics of chemical reactions. Methods like DFT are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. nih.gov

For reactions involving halogenated aromatic compounds, such as nucleophilic substitution or metal-catalyzed cross-coupling, DFT calculations can model the entire reaction pathway. For example, in a study of radical transfer reactions involving bromobenzene (B47551) on a silver surface, DFT was used to calculate the energy barriers for C-Br bond cleavage and subsequent steps, revealing the most favorable reaction mechanism. nih.gov The calculated energy barrier for the cleavage of a C-Br bond in bromobenzene was 1.05 eV, which was higher than that for iodobenzene (B50100) (0.71 eV) but lower than for chlorobenzene (B131634) (1.41 eV), illustrating the influence of the halogen on reactivity. nih.gov

A fascinating phenomenon that can significantly affect reaction kinetics, especially at low temperatures, is quantum tunneling . chemistryviews.orgwikipedia.org Quantum tunneling allows a particle, such as an atom or an electron, to pass through an energy barrier that it classically would not have enough energy to surmount. wikipedia.orgeurekalert.org This effect is a direct consequence of the wave-like nature of matter and is most prominent for light particles like hydrogen atoms (protons) but can also be observed for heavier atoms. chemistryviews.orgwikipedia.orgprinceton.edu

Theoretical models can incorporate tunneling corrections into reaction rate calculations. The probability of tunneling decreases exponentially with the thickness of the energy barrier and the mass of the tunneling particle. wikipedia.orgprinceton.edu Computational studies can predict when tunneling is likely to be a significant factor by calculating the barrier width and height. While classical transition state theory may suffice at higher temperatures, tunneling can become the dominant reaction pathway under cryogenic conditions, leading to reaction rates many orders of magnitude faster than classically predicted. chemistryviews.org Theoretical investigations have shown that factors like external electric fields can modulate and even control reactions that proceed via quantum tunneling. nih.gov

Environmental Fate and Biotransformation Pathways of 1,2 Dibromo 3 Chlorobenzene

Abiotic Environmental Transformation Processes

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For 1,2-Dibromo-3-chlorobenzene, these processes include degradation by sunlight (photolysis), reaction with water (hydrolysis), and atmospheric reactions.

Photolytic Degradation under Various Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For halogenated aromatic compounds, this process can be a significant environmental degradation pathway. Studies on related compounds suggest that this compound is likely susceptible to photodegradation.

The direct photolysis of dichlorobenzenes and dibromobenzenes has been observed in laboratory settings, particularly in water ice, which can be a relevant medium in colder environments. The rate and efficiency of photolytic degradation are influenced by the specific halogen atoms and their positions on the benzene (B151609) ring. For instance, the photodegradation of dimethoxybenzene isomers, which are structurally related, is significantly enhanced at the air-ice interface compared to in aqueous solution. copernicus.org This suggests that environmental compartments can have a profound effect on the photolytic fate of this compound.

The presence of photosensitizers, such as humic substances in natural waters, can also accelerate the photodegradation of halogenated benzenes. While specific kinetic data for this compound are not available, research on similar compounds indicates that photolysis is a viable, albeit potentially slow, degradation pathway in the environment.

Hydrolysis Mechanisms and Kinetic Parameters

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of halogenated aromatic compounds like this compound, hydrolysis involves the replacement of a halogen atom with a hydroxyl group from water.

Generally, the carbon-halogen bond in aromatic compounds is stronger and less prone to hydrolysis compared to that in aliphatic halogen compounds. This is due to the delocalization of the halogen's lone pair of electrons with the pi-electrons of the benzene ring, which strengthens the bond. docbrown.info Consequently, the hydrolysis of aryl halides is typically a very slow process under normal environmental conditions. docbrown.infosavemyexams.comiarc.fr

Table 1: General Principles of Halogenated Benzene Hydrolysis

| Feature | Description |

| Reactivity Trend | C-I > C-Br > C-Cl > C-F |

| Aromatic vs. Aliphatic | Aromatic C-X bond is stronger and less reactive than aliphatic C-X bond. |

| Environmental Significance | Generally considered a very slow process for aryl halides under normal environmental conditions. |

This table is based on general principles of organic chemistry as specific data for this compound is unavailable.

Atmospheric Reaction Pathways (e.g., with Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for many organic compounds, including halogenated benzenes, is reaction with hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals are often referred to as the "detergent" of the atmosphere because they initiate the breakdown of many pollutants. wikipedia.org

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring. researchgate.net The rate of this reaction is influenced by the number and type of halogen substituents. For chlorinated benzenes, the reaction rate generally decreases with an increasing number of chlorine atoms.

While a specific rate constant for the reaction of this compound with hydroxyl radicals has not been determined, it can be estimated based on data for similar compounds. The atmospheric lifetime of a compound is inversely proportional to its reaction rate with hydroxyl radicals. For many volatile organic compounds, this reaction is the first and rate-limiting step in their atmospheric removal. wikipedia.org The subsequent reactions lead to the formation of various degradation products, including phenols and other oxygenated compounds, which can be further degraded or removed from the atmosphere through deposition.

Microbial Biodegradation and Enzymatic Dehalogenation

Microbial biodegradation is a key process in the environmental breakdown of many organic pollutants. Microorganisms have evolved a diverse range of enzymes that can break down complex molecules, including halogenated compounds.

Aerobic Degradation Pathways and Metabolite Identification

Under aerobic conditions (in the presence of oxygen), bacteria can degrade chlorinated and brominated benzenes. The initial step in the aerobic biodegradation of many chlorinated benzenes is the oxidation of the aromatic ring by dioxygenase enzymes to form a diol, which is then further metabolized. ethz.chnih.govnih.gov For some dichlorobenzenes, this leads to the formation of chlorocatechols, which are then cleaved and funneled into central metabolic pathways. ub.edunih.gov

The ability of microorganisms to degrade these compounds can be a result of the evolution of new metabolic pathways, sometimes through the combination of gene clusters from different bacteria. nih.gov Strains of Pseudomonas, Ralstonia, and Sphingomonas have been identified that can degrade various chlorobenzenes. ethz.chnih.gov

While there are no specific studies on the aerobic biodegradation of this compound, it is plausible that similar pathways could be involved. The initial attack would likely be catalyzed by a dioxygenase, leading to the formation of a brominated and chlorinated catechol. Subsequent enzymatic steps would involve ring cleavage and further metabolism. The presence of multiple halogen atoms can sometimes inhibit degradation or lead to the accumulation of toxic intermediates.

Table 2: Key Enzymes in Aerobic Dihalobenzene Degradation

| Enzyme | Function |

| Dioxygenases | Catalyze the initial oxidation of the aromatic ring. |

| Dehydrogenases | Involved in the subsequent metabolism of diol intermediates. |

| Catechol Dioxygenases | Catalyze the cleavage of the catechol ring structure. |

This table is based on known pathways for chlorinated and brominated benzenes.

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions (in the absence of oxygen), a different set of microbial processes can lead to the transformation of halogenated compounds. The most important of these is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. epa.gov This process is particularly significant for highly halogenated compounds, as the removal of halogens makes the molecule less oxidized and more susceptible to further degradation. epa.gov

Organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter, can use halogenated compounds as electron acceptors in their metabolism, coupling dehalogenation to energy production. ub.eduresearchgate.net Studies have shown that various brominated and chlorinated benzenes can be reductively dehalogenated. For example, Dehalococcoides mccartyi strain CBDB1 has been shown to reductively dehalogenate a wide range of brominated benzenes to benzene. researchgate.netrutgers.edu

The anaerobic biotransformation of this compound would likely proceed through sequential reductive dehalogenation. The bromine atoms, having weaker bond strength than chlorine, would likely be removed first. This would lead to the formation of chlorobenzene (B131634), which could then be further dehalogenated to benzene under appropriate conditions. The complete mineralization of the resulting benzene ring would then require the involvement of other anaerobic microorganisms.

Characterization of Dehalogenating Enzymes and Microorganisms

The biotransformation of halogenated aromatic hydrocarbons, such as this compound, is primarily carried out by specialized microorganisms that possess dehalogenating enzymes. While specific studies on the microbial degradation of this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on analogous brominated and chlorinated aromatic compounds. The key mechanism for the environmental breakdown of such compounds under anaerobic conditions is reductive dehalogenation, a process where a halogen substituent is removed and replaced by a hydrogen atom. epa.gov

Organohalide-respiring bacteria (OHRB) are the principal agents of this transformation, utilizing halogenated compounds as terminal electron acceptors in their respiratory chain. acs.orgnih.gov This process can be either a metabolic, energy-conserving process or a co-metabolic one that does not directly support cell growth. frontiersin.org

Key Microorganisms in Aryl Dehalogenation

Research on compounds structurally related to this compound has identified several key microorganisms capable of dehalogenating aromatic rings. The genus Dehalococcoides is paramount among these, with various strains recognized for their ability to dehalogenate a wide array of organohalide pollutants, including brominated benzenes. frontiersin.org For instance, Dehalococcoides mccartyi strain CBDB1 has been shown to grow by reductively dehalogenating brominated benzenes to benzene. frontiersin.org

Anaerobic consortia from various environments, such as marine sponges and river sediments, have also demonstrated the capacity to dehalogenate brominated aromatic compounds. nih.govresearchgate.net Within these consortia, members of the δ-Proteobacteria have been identified as key players in the debromination of brominated phenols. nih.gov The table below summarizes key findings from studies on microorganisms that dehalogenate compounds analogous to this compound.

| Microorganism/Consortium | Substrate(s) | Key Findings | Reference(s) |

| Dehalococcoides mccartyi strain CBDB1 | Brominated benzenes | Capable of growth via reductive dehalogenation of brominated benzenes to benzene. | frontiersin.org |

| Dehalococcoides and Dehalogenimonas containing cultures | 1,2-Dibromoethane | Both cultures demonstrated reductive dehalogenation to ethene, indicating the involvement of organohalide-respiring bacteria. | acs.org |

| Anaerobic marine sponge (Aplysina aerophoba) associated microorganisms | Brominated phenols (e.g., 2,4,6-tribromophenol) | Demonstrated reductive debromination under methanogenic and sulfidogenic conditions. Activity was inhibited by antibiotics, confirming bacterial mediation. Phylotypes related to δ-Proteobacteria were enriched. | nih.gov |

| Anaerobic sediment microcosms (Housatonic River) | Polychlorinated biphenyls (PCBs) and brominated biphenyls | Brominated biphenyls primed extensive reductive dechlorination of PCBs, indicating that the enzymatic machinery can act on both brominated and chlorinated aromatics. | researchgate.netasm.org |

| Comamonas sp. 7D-2 | Bromoxynil (brominated aromatic herbicide) | Capable of complete aerobic degradation, utilizing a novel reductive dehalogenase (BhbA). | researchgate.net |

Interactive Data Table of Dehalogenating Microorganisms

Characterization of Reductive Dehalogenases

The enzymatic basis for organohalide respiration lies in a class of enzymes known as reductive dehalogenases (RdhAs). researchgate.netnih.gov These are typically multi-component enzyme systems, often anchored to the cell membrane, that catalyze the cleavage of carbon-halogen bonds. researchgate.net The catalytic subunit, RdhA, contains a corrinoid (vitamin B12) cofactor and two iron-sulfur clusters, which are essential for the electron transfer that drives the dehalogenation reaction. researchgate.net